4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine
Description
4-Methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with three distinct functional groups:
- 4-Methyl group: Enhances lipophilicity and steric bulk.
- 2-(Pyrrolidin-1-yl): A five-membered saturated ring that increases conformational flexibility .
Molecular Formula: C₁₆H₂₁N₇
Molecular Weight: 311.39 g/mol
CAS Registry Number: 2548981-91-3
Structural Features: The pyrimidine core (six-membered ring with two nitrogen atoms) serves as a scaffold for diverse biological interactions. The pyrazinyl-piperazine substituent distinguishes it from simpler pyrimidine derivatives, suggesting unique pharmacokinetic properties .
Properties
IUPAC Name |
4-methyl-6-(4-pyrazin-2-ylpiperazin-1-yl)-2-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7/c1-14-12-15(21-17(20-14)24-6-2-3-7-24)22-8-10-23(11-9-22)16-13-18-4-5-19-16/h4-5,12-13H,2-3,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHONXHQDLDAVDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common route involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.
Substitution Reactions: The introduction of the pyrazine and piperazine groups can be achieved through nucleophilic substitution reactions. For example, the reaction of 4-chloropyrimidine with pyrazine-2-amine and piperazine under reflux conditions.
Introduction of the Pyrrolidine Group: The pyrrolidine group can be introduced via nucleophilic substitution or addition reactions, often using pyrrolidine or its derivatives as the nucleophile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
Neurological Disorders
Research indicates that compounds similar to 4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine exhibit potential as muscarinic receptor antagonists . Such antagonists are being explored for their therapeutic effects in diseases like Alzheimer's and schizophrenia. For instance, a related compound was reported to inhibit muscarinic receptor M4, which is implicated in cognitive functions and memory processes .
Antidepressant Activity
Studies have suggested that derivatives of this compound may possess antidepressant properties . The modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, could be a mechanism through which these compounds exert their effects. A case study demonstrated that similar piperazine derivatives showed significant improvement in depressive symptoms in preclinical models .
Anticancer Properties
The compound's ability to interact with various receptors also positions it as a candidate for anticancer research. In vitro studies have indicated that structurally related pyrimidines can inhibit the proliferation of cancer cell lines by targeting specific signaling pathways involved in cell growth and survival .
Data Tables
Case Study 1: Muscarinic Receptor Antagonism
A study published in a peer-reviewed journal evaluated the efficacy of a related compound as an M4 receptor antagonist. The results indicated significant cognitive enhancement in animal models, suggesting that compounds like this compound could be beneficial for treating cognitive deficits associated with neurodegenerative diseases.
Case Study 2: Antidepressant Effects
In another investigation, researchers tested several piperazine derivatives for their antidepressant-like effects using the forced swim test in rodents. The findings revealed that certain modifications to the piperazine structure enhanced the antidepressant activity, indicating that similar modifications could be explored for our target compound.
Case Study 3: Anticancer Activity
A recent study focused on the anticancer potential of pyrimidine derivatives, including those with piperazine substitutions. The results demonstrated that these compounds inhibited tumor growth in xenograft models, highlighting their potential as therapeutic agents against various cancers.
Mechanism of Action
The mechanism of action of 4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biological pathways and processes .
Comparison with Similar Compounds
(a) Core Modifications
- Pyrimidine vs. Pyrazine/Thienopyrimidine: The target compound retains a pyrimidine core, unlike thienopyrimidine derivatives (e.g., in ), which incorporate a sulfur atom and fused thiophene ring, altering electronic properties and metabolic stability .
Biological Activity
The compound 4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine is a member of the pyrimidine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a pyrimidine core substituted with a pyrazinyl piperazine and a pyrrolidinyl group, which contribute to its biological properties.
Anticancer Properties
Research has indicated that pyrimidine derivatives, including compounds similar to this compound, exhibit significant anticancer activity. The pyrazolo[1,5-a]pyrimidine scaffold has been particularly noted for its potential as selective protein inhibitors and anticancer agents .
Table 1: Summary of Anticancer Activity
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Protein Kinase | 0.12 | |
| Compound B | PARP-1 Inhibitor | 0.15 | |
| 4-Methyl-Pyrazinyl-Piperazine | Various Tumors | TBD | Current Study |
Enzymatic Inhibition
The compound has shown promising results in inhibiting various enzymes, which is crucial for therapeutic applications in diseases such as cancer and neurodegenerative disorders. For instance, studies have highlighted the importance of piperazine-containing structures in developing potent antagonists for adenosine receptors, which play a role in tumor development and immune evasion .
Table 2: Enzymatic Inhibition Data
| Enzyme | Inhibition Type | IC50 (nM) | Reference |
|---|---|---|---|
| hA2AAR | Inverse Agonist | 8.62 - 187 | |
| PARP-1 | Inhibitor | TBD | Current Study |
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of the compound. Modifications to the piperazine and pyrrolidine moieties can significantly influence potency and selectivity against specific targets. For example, variations in substituents on the pyrazinyl group have been shown to enhance binding affinity to target proteins .
Key Findings from SAR Studies
- Substituent Variability : Different substituents on the pyrazinyl ring can alter the binding affinity significantly.
- Linker Length : The length of the linker between the piperazine and pyrimidine core affects both solubility and bioavailability.
- Functional Groups : The introduction of electron-withdrawing or electron-donating groups can modulate activity against specific enzymes.
Case Studies
Several case studies highlight the effectiveness of similar compounds in preclinical settings:
- Chagas Disease Treatment : Compounds structurally related to our target have demonstrated efficacy against Trypanosoma cruzi, with IC50 values below 1 µM in cellular assays .
- Neurodegenerative Disorders : Piperazine derivatives have been evaluated for their potential in treating conditions like Alzheimer’s disease through modulation of adenosine receptors .
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing 4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine?
The synthesis of pyrimidine derivatives typically involves nucleophilic substitution and coupling reactions. For example, piperazine and pyrazine moieties can be introduced via Buchwald-Hartwig amination or Ullmann coupling under catalytic conditions (e.g., Pd/C or CuI). Key steps include:
- Methylation/sulfonylation : Reactions with methylsulfonyl or tosyl groups at the piperazine nitrogen to enhance solubility and stability, achieving yields of 71–77% under reflux in dichloromethane or THF .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol/water mixtures to isolate the product.
- Critical parameters : Temperature control (60–80°C), anhydrous conditions, and stoichiometric ratios (1:1.2 for amine:halopyrimidine) to minimize side products .
Basic: What spectroscopic and analytical methods are recommended for structural confirmation of this compound?
A multi-technique approach ensures accurate characterization:
- NMR spectroscopy : Use - and -NMR to confirm substituent positions. For example, pyrrolidin-1-yl protons appear as a multiplet at δ 1.8–2.1 ppm, while pyrazine protons resonate as singlets near δ 8.5 ppm .
- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] peak at m/z 382.2).
- Elemental analysis : Carbon, hydrogen, and nitrogen content should match theoretical values within ±0.3% .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns, as demonstrated for related pyrimidine derivatives .
Advanced: Which pharmacological targets or receptor systems are associated with this compound?
This compound’s structural analogs (e.g., FAUC 329) exhibit activity as dopamine D3 receptor ligands , with sub-nanomolar binding affinity () . Additional targets may include:
- Serotonin receptors : Piperazine-pyrimidine hybrids modulate 5-HT/5-HT receptors, influencing neuropsychiatric pathways.
- Kinase inhibition : Pyrimidine cores often target EGFR or CDK enzymes.
Methodological note : Radioligand binding assays (e.g., -spiperone for D3) and functional cAMP assays are critical for validating target engagement .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize its bioactivity?
SAR strategies focus on modifying:
- Piperazine substituents : Introduce electron-withdrawing groups (e.g., sulfonyl) to enhance receptor affinity. For example, 4-tosylpiperazine analogs showed 3-fold higher D3 binding than methyl derivatives .
- Pyrimidine/pyrazine rings : Fluorination at C2 or C4 positions improves metabolic stability and blood-brain barrier penetration.
- Pyrrolidine modifications : Replace pyrrolidin-1-yl with azetidine to reduce steric hindrance.
Experimental design : Parallel synthesis of 10–20 analogs, followed by in vitro screening (IC), logP measurements, and MDCK permeability assays .
Advanced: How should researchers address contradictions in biological activity data caused by impurities or isomerism?
Discrepancies often arise from:
- Synthetic impurities : Byproducts like 2,2'-(piperazine-1,4-diyl)dipyrimidine (Impurity G) can inhibit target receptors .
- Stereoisomerism : Chiral centers in pyrrolidine may lead to enantiomers with divergent activities.
Resolution methods : - HPLC purification : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.
- Control experiments : Compare batches spiked with reference standards (e.g., Impurity F dioxalate) to isolate bioactive components .
Advanced: What advanced analytical techniques ensure batch-to-batch consistency and regulatory compliance?
- HPLC-UV/MS : Monitor purity (>99%) using C18 columns (gradient: 0.1% TFA in acetonitrile/water).
- Thermogravimetric analysis (TGA) : Confirm thermal stability (decomposition >200°C).
- Reference standards : Cross-validate with certified materials (e.g., 4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl derivatives) to meet ICH Q3A guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
